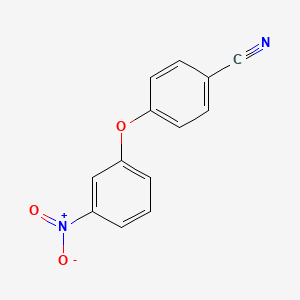
2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine
Übersicht
Beschreibung
2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C13H16N2 It features a pyridine ring substituted with a prop-1-yn-1-yl group, which is further substituted with a piperidin-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine typically involves the coupling of a pyridine derivative with a piperidine derivative through a propargylation reaction. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromopyridine and 3-(piperidin-1-yl)prop-1-yne under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in the study of biological receptors and enzymes.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2-(3-(Morpholin-4-yl)prop-1-yn-1-yl)pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
2-(3-piperidin-1-ylprop-1-ynyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-4-10-15(11-5-1)12-6-8-13-7-2-3-9-14-13/h2-3,7,9H,1,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPBVQLJQAGAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[Oxybis(methylene)]bisbenzoic acid](/img/structure/B3271689.png)







![Methyl imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3271740.png)
![5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3271744.png)



